N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide
Description
N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide is a quinoline-derived compound featuring a substituted imidazole moiety at position 2 of the quinoline core and a 2-ethoxyacetamide group at position 7. The molecular formula is C₁₆H₁₈N₄O₂, with a molecular weight of 314.35 g/mol. Its structure combines the planar aromaticity of quinoline with the hydrogen-bonding capacity of the imidazole ring and the polar, flexible ethoxyacetamide chain.
Properties
IUPAC Name |
2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-10-15(21)18-13-5-3-4-12-6-7-14(19-16(12)13)20-9-8-17-11-20/h3-9,11H,2,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKCCOWJFUETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC2=C1N=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide typically involves a multi-step process:
N-Acylation: The initial step involves the acylation of 8-aminoquinoline with 2-chloroacetyl chloride in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the nitrogen atom in the imidazole ring to enhance the solubility and biological activity of the compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can optimize reaction conditions, improve yields, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound N-{8-hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (ID: 96X, C₁₅H₁₄N₄O₂) serves as a relevant structural analog for comparison . Key differences and similarities are outlined below:
| Property | N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide | N-{8-hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (96X) |
|---|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ | C₁₅H₁₄N₄O₂ |
| Substituent Positions | Imidazolyl at C2; 2-ethoxyacetamide at C8 | Hydroxy at C8; (imidazolyl)methyl at C4 |
| Key Functional Groups | Ethoxy group (-OCH₂CH₃), acetamide (-NHCOCH₂O-) | Hydroxy (-OH), methylimidazole (-CH₂-imidazole), acetamide (-NHCOCH₃) |
| Lipophilicity (Predicted) | Higher (due to ethoxy group) | Lower (hydroxy group increases polarity) |
Implications of Structural Differences
Positional Effects: The imidazolyl group at C2 in the target compound vs. The ethoxyacetamide at C8 introduces greater steric bulk and lipophilicity compared to 96X’s hydroxy group, which may enhance membrane permeability but reduce aqueous solubility .
Functional Group Impact :
- The ethoxy moiety in the target compound could stabilize metabolic degradation compared to 96X’s hydroxy group, which is prone to glucuronidation or sulfation.
- The methylimidazole in 96X (C4) may confer stronger hydrogen-bonding interactions than the unsubstituted imidazole at C2 in the target compound.
Biological Activity
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2-ethoxyacetamide is a synthetic compound that combines imidazole and quinoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 2-ethoxy-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
| Molecular Formula | C16H16N4O2 |
| CAS Number | 1226450-14-1 |
The presence of both imidazole and quinoline rings enhances its solubility and biological activity, making it a promising candidate for therapeutic applications.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with this compound, including:
1. Antimicrobial Activity
- The compound exhibits significant antibacterial properties against various strains of bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Studies have shown that it can inhibit bacterial growth effectively compared to standard antibiotics like ampicillin and norfloxacin .
- Table 1: Antibacterial Activity Comparison
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 20 (E. coli) |
| Amikacin | 28 (E. coli) |
| Norfloxacin | 30 (S. aureus) |
2. Anticancer Properties
- The compound has been investigated for its potential in cancer treatment. Its structural components allow it to interact with cellular pathways involved in tumor growth and metastasis. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is needed to elucidate the exact mechanisms .
3. Anti-inflammatory Effects
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity, which is crucial in bacterial metabolism and cancer cell proliferation.
2. Interaction with DNA
- Compounds with quinoline structures often exhibit the ability to intercalate into DNA, disrupting replication and transcription processes in pathogenic organisms and cancer cells.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Study Example 1: Antimicrobial Activity
- Jain et al. synthesized derivatives similar to this compound and evaluated their antimicrobial efficacy using standard disk diffusion methods. The results indicated that compounds with imidazole rings demonstrated enhanced antibacterial activity compared to those without .
Study Example 2: Anticancer Potential
- Research focusing on quinoline derivatives has shown that they can induce apoptosis in various cancer cell lines. While specific studies on this compound are still ongoing, preliminary data suggest it may share similar properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
